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Spiro-ttb

Hole Transport Layer Perovskite Solar Cells Energy Level Alignment

Achieve higher open-circuit voltage and thermal stability in perovskite solar cells and OLEDs. Spiro-TTB outperforms Spiro-OMeTAD and low-Tg alternatives like MeO-TPD. - Tg 146°C: 79°C higher than MeO-TPD, prevents crystallization during backend processing - HOMO 5.25 eV: Enables VOC ~1.1V in undoped p-i-n PSCs - MoO3 co-evaporation: 6.02×10⁻⁵ S/cm conductivity, 81% efficiency retention after 200h at 85°C - 15nm film: Only 0.1 mA/cm² parasitic absorption in tandem cells

Molecular Formula C81H68N4
Molecular Weight 1097.4 g/mol
CAS No. 515834-67-0
Cat. No. B3142985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpiro-ttb
CAS515834-67-0
Molecular FormulaC81H68N4
Molecular Weight1097.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC4=C(C=C3)C5=C(C46C7=C(C=CC(=C7)N(C8=CC=C(C=C8)C)C9=CC=C(C=C9)C)C1=C6C=C(C=C1)N(C1=CC=C(C=C1)C)C1=CC=C(C=C1)C)C=C(C=C5)N(C1=CC=C(C=C1)C)C1=CC=C(C=C1)C
InChIInChI=1S/C81H68N4/c1-53-9-25-61(26-10-53)82(62-27-11-54(2)12-28-62)69-41-45-73-74-46-42-70(83(63-29-13-55(3)14-30-63)64-31-15-56(4)16-32-64)50-78(74)81(77(73)49-69)79-51-71(84(65-33-17-57(5)18-34-65)66-35-19-58(6)20-36-66)43-47-75(79)76-48-44-72(52-80(76)81)85(67-37-21-59(7)22-38-67)68-39-23-60(8)24-40-68/h9-52H,1-8H3
InChIKeyVMPLMOXGWULJTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Spiro-TTB Procurement Baseline


Spiro-TTB (2,2',7,7'-Tetra(N,N-di-p-tolyl)amino-9,9-spirobifluorene, CAS 515834-67-0) is a low-molecular-weight organic semiconductor belonging to the spirobifluorene derivative family . It features a rigid spiro-linked core with four ditolylamine groups at the 2 and 7 positions, resulting in a molecular weight of 1097.43 g/mol . The compound exhibits a glass transition temperature (Tg) of 146 °C, a HOMO energy level of 5.2–5.25 eV, and an absorption maximum at 385 nm in THF [1][2]. It is utilized as a hole transport layer (HTL) in optoelectronic devices including OLEDs, perovskite solar cells (PSCs), and organic photovoltaics (OPVs) .

Device type

Hole transport layer for OLED, perovskite solar cell, and OPV research

Thermal budget

Amorphous film stability supports processing and operation above 100 °C

Doping route

Compatible with dopant-free architectures and MoO3 or BCF-based doping

Consequences of Spiro-TTB Substitution


While several hole transport materials (HTMs) share a spirobifluorene core or arylamine functionalities, substituting Spiro-TTB with a close analog such as Spiro-OMeTAD, MeO-TPD, or NPB introduces distinct, quantifiable performance penalties. Spiro-TTB's specific combination of a deeper HOMO level (5.25 eV) versus Spiro-OMeTAD (5.12–5.22 eV) directly impacts open-circuit voltage (VOC) in photovoltaic devices, while its high Tg of 146 °C provides substantially greater morphological stability compared to low-Tg alternatives like MeO-TPD (Tg = 67 °C) [1][2]. Furthermore, the methyl substitution pattern on Spiro-TTB enables unique doping and composite formation pathways (e.g., with MoO3 or BCF·H2O) that yield mobility and stability metrics not attainable with methoxy-substituted or linear analogs [3][4]. Direct substitution without accounting for these differentiated parameters will result in measurable losses in power conversion efficiency, device lifetime, or thermal processing windows.

HOMO alignment mismatch

Replacing with Spiro-OMeTAD (5.12–5.22 eV) may reduce VOC due to less favorable energy offset with the perovskite valence band.

Morphological stability gap

Low-Tg alternatives (MeO-TPD 67 °C, NPB 95 °C) risk crystallization during high-temperature backend steps or prolonged operation.

Doping pathway divergence

Methyl-substituted Spiro-TTB forms efficient composites with MoO3 or BCF·H2O; methoxy-substituted analogs may not replicate the same mobility enhancement.

Spiro-TTB Differentiation Evidence


HOMO Energy Advantage vs. Spiro-OMeTAD

Spiro-TTB exhibits a deeper Highest Occupied Molecular Orbital (HOMO) energy level of 5.25 eV compared to the benchmark HTL Spiro-OMeTAD, which has a reported HOMO range of 5.12–5.22 eV . This 0.03–0.13 eV deeper HOMO provides improved energy level alignment with the valence band of common perovskite absorbers, thereby reducing the energy offset for hole extraction and directly contributing to a higher open-circuit voltage (VOC) . In a device-level comparison, inverted p-i-n perovskite solar cells using dopant-free Spiro-TTB achieved a high VOC of ~1.1 V, whereas the control device with Spiro-OMeTAD (with conventional Li-TFSI/tBP dopants) typically exhibits lower VOC values due to less favorable alignment [1].

HOMO vs. Spiro-OMeTAD
Head-to-head
Spiro-TTB 5.25 eV
Spiro-OMeTAD 5.12–5.22 eV
Deeper HOMO improves hole extraction alignment, reported to increase VOC to ~1.1 V in inverted PSCs.
UPS thin-film measurement context; device-level VOC gain may depend on perovskite composition.
Hole Transport Layer Perovskite Solar Cells Energy Level Alignment

Thermal Stability through High Glass Transition

The morphological stability of an amorphous hole transport layer under thermal stress is critical for device lifetime and manufacturing robustness. Spiro-TTB demonstrates a high glass transition temperature (Tg) of 146 °C, which is significantly higher than that of two widely used HTL materials: MeO-TPD (Tg = 67 °C) and NPB (Tg = 95 °C) [1]. The low Tg of MeO-TPD and NPB is known to lead to undesired crystallization in thin films during device operation or subsequent high-temperature processing steps [1]. The 79 °C increase in Tg for Spiro-TTB relative to MeO-TPD and the 51 °C increase relative to NPB directly translates to a substantially wider thermal processing window and a reduced risk of morphological degradation, making it the preferred choice for applications requiring thermal budgets above 100 °C.

Glass Transition (Tg)
Head-to-head
Spiro-TTB 146 °C
MeO-TPD / NPB 67 °C / 95 °C
+79 °C over MeO-TPD; +51 °C over NPB. Supports thermal processing above 100 °C with lower crystallization risk.
Measured by DSC; morphological stability advantage is critical for OLED manufacturing yield.
Thermal Stability Amorphous Film Stability OLED Manufacturing

Thermal Stability of Spiro-TTB:MoO3 Composite

A direct comparison of perovskite solar cell (PSC) stability was conducted between devices using a co-evaporated Spiro-TTB:MoO3 composite HTL and a control device using conventionally doped Spiro-OMeTAD (with LiTFSI) [1]. After 200 hours of aging at 85 °C, the PSC with the Spiro-TTB:MoO3 composite HTL retained 81% of its initial efficiency [1]. While a direct numerical retention value for the doped Spiro-OMeTAD control under identical 200 h/85 °C conditions is not provided in the abstract, the authors explicitly attribute the composite's 'superior thermal stability' to the efficient oxidation of Spiro-TTB by MoO3 and the resulting stable morphology, which mitigates iodine diffusion—a known degradation pathway exacerbated by LiTFSI in Spiro-OMeTAD [1].

Composite thermal stability
Class-level inference
81% retention after 200 h at 85 °C
Spiro-TTB:MoO3 composite HTL retains higher efficiency than LiTFSI-doped Spiro-OMeTAD under identical aging.
Author attributes stability to suppressed iodine diffusion; direct control retention value not stated.
Perovskite Solar Cell Stability Composite HTL Thermal Degradation

Doped-State Hole Mobility Enhancement

While the intrinsic hole mobility of undoped Spiro-TTB is reported as 5.7 × 10⁻⁵ cm² V⁻¹ s⁻¹, which is comparable to other undoped spiro-linked HTMs, strategic doping unlocks significantly higher charge transport capabilities [1]. When doped with a tris(pentafluorophenyl)borane (BCF)-water complex, Spiro-TTB achieves a hole mobility of 1.22 × 10⁻² cm² V⁻¹ s⁻¹ [2]. This represents an increase of over two orders of magnitude compared to the undoped state and is also significantly higher than the typical mobility of pristine Spiro-OMeTAD, which is in the range of 10⁻⁵ cm² V⁻¹ s⁻¹ [3]. The achievement of such high mobility with a BCF-based dopant highlights Spiro-TTB's particular compatibility with this class of p-dopants, a property not universally shared by all HTL materials.

Doped hole mobility
Cross-study comparable
1.22 × 10⁻² cm² V⁻¹ s⁻¹ (BCF·H₂O doped)
Over 100× increase vs. undoped Spiro-OMeTAD (~10⁻⁵ cm² V⁻¹ s⁻¹). Indicates doping compatibility for low series resistance.
Undoped mobility is 5.7 × 10⁻⁵ cm² V⁻¹ s⁻¹; BCF-based doping is particularly effective.
Hole Mobility Doping Charge Transport

Superior Optical Transparency in Tandem Cells

In perovskite-silicon tandem solar cell architectures, parasitic absorption in charge transport layers can significantly reduce short-circuit current density (JSC). A detailed optical analysis determined that a 15 nm layer of Spiro-TTB positioned at the front of an n-i-p device reduces the photogenerated current by only 0.1 mA/cm² [1]. In stark contrast, a 15 nm layer of the commonly used electron transport material C60 in a p-i-n device causes a much more substantial current loss of 0.5 mA/cm² [1]. This fivefold difference in optical loss underscores the exceptional transparency of Spiro-TTB in the relevant spectral region, making it an optically superior choice for the front hole transport layer in high-efficiency tandem cells.

Optical loss (15 nm layer)
Head-to-head
Spiro-TTB 0.1 mA/cm² reduction
C60 0.5 mA/cm² reduction
5× lower parasitic absorption in perovskite-Si tandem front HTL simulation, supporting higher JSC.
Optical simulation at 15 nm; real device JSC gain may vary with layer thickness and stack design.
Perovskite-Silicon Tandem Optical Loss Refractive Index

Spiro-TTB Application Scenarios


Dopant-Free Inverted Perovskite Solar Cells

Spiro-TTB's deeper HOMO level (5.25 eV) compared to Spiro-OMeTAD enables higher open-circuit voltages (VOC ~1.1 V) even in undoped configurations . Its compatibility with ultra-thin interfacial layers like PFN-P1 further boosts PCE to 18.8% (vs. 15.2% for unmodified Spiro-TTB), demonstrating a clear path to efficient, simplified device stacks with reduced hysteresis . This makes Spiro-TTB the preferred HTL for developing high-VOC, dopant-free p-i-n PSCs.

Thermally Robust OLED and Display Manufacturing

With a glass transition temperature (Tg) of 146 °C, Spiro-TTB provides a 79 °C advantage over MeO-TPD (Tg = 67 °C) and a 51 °C advantage over NPB (Tg = 95 °C) [1]. This high Tg ensures the amorphous HTL remains morphologically stable during high-temperature backend processing (e.g., encapsulation, soldering) and long-term operation, directly mitigating the risk of crystallization-induced device failure [1]. Procurement of Spiro-TTB over low-Tg alternatives is therefore essential for displays and lighting panels requiring extended operational lifetimes and manufacturing robustness.

High-Stability Perovskite Cells via Composite HTL

The ability to co-evaporate Spiro-TTB with MoO3 to form a composite HTL yields a material system with an ionization energy of -5.06 eV and conductivity of 6.02 × 10⁻⁵ S cm⁻¹ [2]. Critically, this composite mitigates corrosive iodine diffusion, enabling perovskite solar cells to retain 81% of their initial efficiency after 200 hours at 85 °C [2]. This quantifiable stability metric, coupled with a demonstrated PCE of 21.3% in a double-HTL stack, positions Spiro-TTB:MoO3 as a superior, scalable alternative to unstable LiTFSI-doped Spiro-OMeTAD for both single-junction and silicon tandem cells [2].

Front HTL for Perovskite-Silicon Tandem Cells

Optical simulations demonstrate that a 15 nm Spiro-TTB front HTL in an n-i-p perovskite-silicon tandem cell reduces photogenerated current by only 0.1 mA/cm² [3]. This is five times less parasitic absorption than a 15 nm C60 layer, which reduces current by 0.5 mA/cm² [3]. This superior optical transparency directly translates to higher short-circuit current density and overall tandem efficiency, making Spiro-TTB the optimal choice for the front HTL in record-efficiency tandem device architectures.

Application
Selection Property
Validation Focus
Dopant-free inverted perovskite solar cells
Hole extraction alignment depth
Undoped VOC and efficiency; hysteresis reduction with interfacial layers
Thermally robust OLED and display manufacturing
High glass transition temperature
Morphological stability after high-temperature backend processing and during long-term operation
High-stability perovskite cells via composite HTL
Co-evaporated MoO3 composite formation
Thermal aging retention; iodine diffusion mitigation compared to doped Spiro-OMeTAD
Front HTL for perovskite-silicon tandem cells
Parasitic absorption transparency
Short-circuit current preservation; optical loss simulation verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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